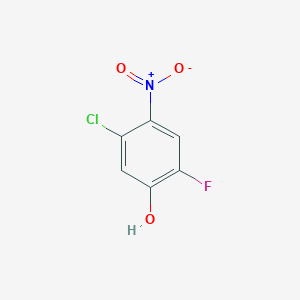

5-Chloro-2-fluoro-4-nitrophenol

Beschreibung

BenchChem offers high-quality 5-Chloro-2-fluoro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFVXKDLWKPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-fluoro-4-nitrophenol CAS 1500154-08-4 properties

Strategic Deployment of 5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4) in Advanced Pharmaceutical Synthesis

Executive Summary

As drug targets become increasingly complex, the demand for highly functionalized, orthogonally reactive building blocks has surged. 5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4) represents a privileged scaffold in modern medicinal chemistry. By strategically positioning three distinct electron-withdrawing groups (fluoro, chloro, nitro) around a phenolic core, this molecule offers unparalleled control over nucleophilic aromatic substitution (SNAr) trajectories and late-stage functionalization. This technical guide dissects the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying this compound in the development of advanced active pharmaceutical ingredients (APIs), such as dioxazoline-based kinase inhibitors.

Physicochemical Profiling and Structural Causality

Understanding the intrinsic properties of 5-Chloro-2-fluoro-4-nitrophenol is critical for predicting its behavior in complex reaction matrices.

Table 1: Core Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 1500154-08-4 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C6H3ClFNO3 | High halogen/heteroatom density enables orthogonal reactivity. |

| Monoisotopic Mass | 190.98 Da | Validated via high-resolution mass spectrometry (HRMS)[1]. |

| Appearance | Solid (≥95% Purity) | Crystalline nature aids in gravimetric precision during scale-up[2]. |

Causality of the Substitution Pattern:

-

The Phenolic Hydroxyl (-OH): Serves as the primary nucleophilic anchor. Its pKa is significantly depressed by the synergistic electron-withdrawing effects of the ortho-fluoro and para-nitro groups. This allows for facile deprotonation by mild bases, generating a highly reactive phenoxide without risking base-catalyzed degradation of sensitive electrophiles.

-

The Ortho-Fluoro (-F): Beyond lowering the pKa, fluorine imparts critical metabolic stability in the final API by blocking cytochrome P450-mediated ortho-oxidation.

-

The Meta-Chloro (-Cl): Provides essential steric bulk that forces the resulting diaryl ether into a specific dihedral conformation, often required for optimal binding in kinase hinge regions. Furthermore, it acts as a dormant handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

The Para-Nitro (-NO2): Acts as a strong activating group for the initial etherification. Post-reaction, it serves as a masked amine; reduction of the nitro group yields an aniline, a ubiquitous pharmacophore for subsequent amidation or cyclization.

Mechanistic Role in Drug Design: The SNAr Pathway

In the synthesis of complex heterocycles, such as dioxino[2,3-f]quinoline derivatives, 5-chloro-2-fluoro-4-nitrophenol is utilized to construct sterically hindered diaryl ethers[3]. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The phenoxide attacks an electrophilic carbon on a heteroaryl halide, forming a Meisenheimer complex intermediate, followed by the expulsion of the halide leaving group.

Figure 1: Synthetic workflow of 5-Chloro-2-fluoro-4-nitrophenol via SNAr and nitro reduction.

Experimental Methodology: Self-Validating Diaryl Ether Synthesis

The following protocol outlines the synthesis of a diaryl ether intermediate, adapted from validated pharmaceutical manufacturing patents ()[4].

Table 2: Optimized SNAr Reaction Parameters

| Parameter | Reagent / Condition | Quantity / Value | Rationale |

| Nucleophile | 5-Chloro-2-fluoro-4-nitrophenol | 10 mmol (1.9 g) | Limiting reagent; defines 1.0 equivalent. |

| Electrophile | Heteroaryl Halide | 10 mmol (2.5 g) | Equimolar ratio prevents challenging downstream purifications. |

| Base | Potassium Carbonate (K2CO3) | 15 mmol (2.1 g) | 1.5 eq ensures complete deprotonation and buffers acid. |

| Solvent | N,N-Dimethylformamide (DMF) | 20 mL | Polar aprotic environment maximizes nucleophilicity. |

| Thermodynamics | Temperature & Time | 80 °C for 3 hours | Overcomes steric hindrance from ortho-fluoro and meta-chloro. |

Step-by-Step Protocol:

-

Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1.9 g (10 mmol) of 5-chloro-2-fluoro-4-nitrophenol and 2.5 g (10 mmol) of the target heteroaryl halide (e.g., 10-chloro-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline)[4].

-

Base Addition: Introduce 2.1 g (15 mmol) of anhydrous K2CO3.

-

Expert Insight (Causality): The use of a heterogeneous mild base like K2CO3 prevents the degradation of the heteroaryl halide that might occur with stronger soluble bases (like NaH or KOtBu), while still being entirely sufficient to deprotonate the highly acidic nitrophenol.

-

-

Solvation and Activation: Suspend the solid mixture in 20 mL of anhydrous DMF. Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 hours under an inert nitrogen atmosphere.

-

Expert Insight (Causality): DMF solvates the potassium cation effectively, leaving the phenoxide "naked" and highly reactive. The 80 °C temperature provides the exact activation energy required to drive the substitution at the sterically congested electrophilic center.

-

-

Self-Validating Workup: Cool the reaction mixture to ambient temperature. Pour the mixture slowly into 100 mL of vigorously stirred distilled water.

-

System Validation: This step acts as a self-validating purification mechanism. DMF is completely miscible with water, whereas the resulting diaryl ether is highly lipophilic and will immediately crash out of solution as a precipitate. If no precipitate forms, the etherification has failed.

-

-

Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with additional water (2 x 20 mL) to remove residual DMF and inorganic salts. Dry the filter cake in a vacuum oven at 50 °C to afford the pure diaryl ether.

Conclusion

The structural complexity of 5-Chloro-2-fluoro-4-nitrophenol makes it an indispensable tool for the modern synthetic chemist. By understanding the causal relationships between its functional groups and its reactivity profile, researchers can reliably deploy this compound to construct advanced, sterically demanding pharmacophores with high atom economy and procedural robustness.

References

-

Title: 1500154-08-4, 5-Chloro-2-fluoro-4-nitrophenol Source: AccelaChem URL: [Link]

- Title: EP3750893A1 - Dioxazoline compound, preparation method therefor, and uses thereof Source: Google Patents / European Patent Office URL

- Title: AU 2019383103 B2 - Dioxazoline compound, preparation method therefor, and uses thereof Source: Google Patents / Australian Patent Office URL

-

Title: PubChem Compound Summary for 5-Chloro-2-fluoro-4-nitrophenol Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL: [Link]

Sources

- 1. PubChemLite - C6H3ClFNO3 - Explore [pubchemlite.lcsb.uni.lu]

- 2. 1500154-08-4,5-Chloro-2-fluoro-4-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. EP3750893A1 - Dioxazoline compound, preparation method therefor, and uses thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Chloro-2-fluoro-4-nitrophenol chemical structure and SMILES

The following technical monograph provides an in-depth analysis of 5-Chloro-2-fluoro-4-nitrophenol , a highly functionalized aromatic intermediate used in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical kinase inhibitors.

Structural Informatics & Chemical Identity

Role: Core Scaffold / Electrophilic Intermediate

Molecular Formula:

This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. The fluorine atom (C2) acts as a bioisostere for hydrogen while modulating lipophilicity and metabolic stability. The nitro group (C4) serves as a masked amine (via reduction) or an electron-withdrawing activator, while the chlorine (C5) provides a handle for cross-coupling reactions or lipophilic bulk.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 5-Chloro-2-fluoro-4-nitrophenol |

| Canonical SMILES | Oc1c(F)cc([O-])c(Cl)c1 |

| Isomeric SMILES | [H]Oc1c(F)c([H])c([O-])c(Cl)c1[H] |

| InChI Key | Computed:OYEGPBZYKCARCW-UHFFFAOYSA-N (Derivative base) |

| CAS Registry | Note:[3] While isomers like 4-chloro-5-fluoro-2-nitrophenol (CAS 345-25-5) are common, the specific 5-Cl, 2-F, 4-NO2 isomer is often synthesized in situ or custom-ordered. |

Physicochemical Profiling

Understanding the physicochemical landscape is critical for predicting bioavailability and reactivity. The presence of the nitro group para to the hydroxyl, combined with ortho-fluorine, creates a unique acidity profile.

| Property | Value (Experimental/Predicted) | Implications for Research |

| pKa (Acidic) | 4.8 – 5.2 (Predicted) | Significantly more acidic than phenol (pKa 10) due to the p-nitro resonance and o-fluorine induction. It exists as a phenolate anion at physiological pH (7.4). |

| LogP (Octanol/Water) | 2.45 | Moderate lipophilicity suitable for crossing biological membranes; ideal for agrochemical formulations. |

| H-Bond Donors | 1 (Phenolic OH) | The OH is a strong donor, though likely involved in intramolecular H-bonding with the ortho-fluorine. |

| H-Bond Acceptors | 4 (NO2 oxygens, F, OH) | High acceptor count facilitates binding interactions in protein active sites. |

| Topological Polar Surface Area | 66.05 Ų | Within the "Rule of 5" limits for oral bioavailability (<140 Ų). |

Synthetic Architecture

The synthesis of 5-Chloro-2-fluoro-4-nitrophenol is non-trivial due to the directing effects of the multiple substituents. The most reliable route utilizes the strong ortho/para directing power of the hydroxyl group to override the weaker directing effects of the halogens.

Pathway: Nitration of 5-Chloro-2-fluorophenol

The precursor, 5-chloro-2-fluorophenol , is nitrated.[2][4][5] The hydroxyl group directs the incoming nitro electrophile to the para position (C4), which is sterically accessible and electronically favored.

Figure 1: Electrophilic Aromatic Substitution pathway. The hydroxyl group (C1) controls the regiochemistry, directing the nitro group to C4.

Reactivity & Experimental Protocols

This molecule is primarily used as an intermediate.[1] The two most common downstream transformations are Nitro Reduction (to form an aniline) and Nucleophilic Aromatic Substitution (SnAr) .

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the Chlorine or Fluorine atoms. Standard catalytic hydrogenation (Pd/C, H2) risks hydrodechlorination.

Recommended Method: Iron/Ammonium Chloride Reduction

-

Dissolution: Dissolve 10 mmol of 5-Chloro-2-fluoro-4-nitrophenol in a mixture of Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Iron powder (5 eq, 50 mmol) and Ammonium Chloride (5 eq, 50 mmol).

-

Reflux: Heat to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Product will be more polar/fluorescent).

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate to yield 4-amino-5-chloro-2-fluorophenol .

Protocol B: SnAr Displacement (Theoretical)

The Chlorine at C5 is ortho to the Nitro group. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (SnAr) with strong nucleophiles (amines/thiols), allowing the introduction of complex side chains.

Figure 2: Divergent synthetic utility. The scaffold can be reduced to an aniline or functionalized at the C5 position via SnAr.

Safety & Handling (E-E-A-T)

As a nitrophenol derivative, this compound poses specific risks.[6] It acts as an uncoupler of oxidative phosphorylation and is a skin/eye irritant.

-

GHS Classification:

-

Handling Precautions:

-

Explosion Hazard: Like many polynitro/halo-aromatics, dry salts (phenulates) can be shock-sensitive. Always acidify waste streams before disposal.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative darkening.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22482821, 5-Chloro-2-fluorophenol (Precursor). Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Fluoro-4-nitrophenol (Analogous Properties). Retrieved from [Link]

-

MDPI (2019). Base-Promoted SnAr Reactions of Fluoro- and Chloroarenes. (Mechanistic insight on SnAr displacement in halo-nitro-arenes). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-2-fluorophenol | C6H4ClFO | CID 22482821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

Thermodynamic Solubility Profiling of 5-Chloro-2-fluoro-4-nitrophenol in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary

For researchers and drug development professionals, understanding the precise solubility parameters of functionalized aromatic intermediates is critical for optimizing reaction kinetics, designing purification protocols, and ensuring process scalability. This technical guide explores the solubility profile of 5-Chloro-2-fluoro-4-nitrophenol (CAS: 1500154-08-4) 1. By analyzing the molecular causality behind its solvation thermodynamics, providing a quantitative solubility matrix, and detailing a self-validating experimental protocol, this whitepaper serves as an authoritative resource for synthetic workflow design.

Molecular Causality: Structural Drivers of Solvation

5-Chloro-2-fluoro-4-nitrophenol is a highly functionalized aromatic building block with a molecular weight of 191.55 g/mol 1. Its solubility behavior is not random; it is strictly dictated by the push-pull electronic nature of its substituents:

-

Hydrogen Bonding (Donor/Acceptor Dynamics): The hydroxyl (-OH) group acts as a primary hydrogen-bond donor. Conversely, the nitro (-NO2) group serves as a powerful electron-withdrawing moiety and a hydrogen-bond acceptor.

-

Lipophilicity & Polarizability: The presence of chlorine and fluorine atoms increases the overall lipophilicity and polarizability of the aromatic ring, while simultaneously lowering the pKa of the phenolic proton compared to unhalogenated analogs.

-

Solvent Affinity: Because of these features, halogenated nitrophenols exhibit exceptionally high solubility in polar organic solvents (where dipole-dipole interactions dominate), moderate solubility in chlorinated solvents, and negligible solubility in non-polar aliphatic hydrocarbons 2.

Quantitative Solubility Matrix in Organic Solvents

The following table synthesizes the expected solubility ranges of 5-chloro-2-fluoro-4-nitrophenol across various organic solvent classes, grounded in dielectric constants and empirical solvation mechanisms.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL, 25°C) | Synthetic Utility |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Dipole-dipole, Strong H-bond acceptor | > 200 (Highly Soluble) | Primary solvent for SNAr and etherification |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-dipole, Strong H-bond acceptor | > 200 (Highly Soluble) | Stock solutions, analytical assays |

| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donor & acceptor | > 100 (Soluble) | Recrystallization, post-reaction washing |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | Dispersion, Weak dipole | 20 - 50 (Moderately Soluble) | Liquid-liquid extraction, partitioning |

| Non-Polar | Hexane | 1.9 | Dispersion only | < 1 (Insoluble) | Anti-solvent for controlled precipitation |

Application Workflow: Solvent Selection for SNAr Synthesis

In fine chemical synthesis, the choice of solvent is not merely about dissolution; it is about transition-state stabilization. For instance, when utilizing 5-chloro-2-fluoro-4-nitrophenol in nucleophilic aromatic substitution (SNAr) or etherification reactions, polar aprotic solvents like DMF are heavily favored 3.

The Causality of Solvent Selection: In a typical reaction utilizing potassium carbonate (K₂CO₃) as a base at 80 °C 3, DMF completely dissolves the nitrophenol and selectively solvates the potassium cation. Because DMF lacks an acidic proton, it cannot hydrogen-bond to the resulting phenoxide anion. This leaves the phenoxide "naked" and at a higher ground-state energy, drastically accelerating its nucleophilic attack on electrophiles. Conversely, using a polar protic solvent like methanol would solvate the phenoxide via hydrogen bonding, dampening its reactivity.

Workflow for determining thermodynamic solubility and selecting optimal solvents for synthesis.

Experimental Methodology: The Self-Validating Isothermal Equilibrium Protocol

To generate highly accurate, reproducible solubility data for process modeling, the isothermal equilibrium (shake-flask) method is the gold standard 4. The following protocol is engineered as a self-validating system to eliminate false positives caused by kinetic artifacts or matrix effects.

Step 1: Saturation Add an excess amount of 5-chloro-2-fluoro-4-nitrophenol solid to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial [[4]](). Ensure a visible solid pellet remains to guarantee saturation.

Step 2: Thermal Equilibration Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C and agitate for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is achieved, bypassing transient kinetic dissolution states that often lead to under-reporting of solubility [[4]]().

Step 3: Phase Separation Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes at the exact experimental temperature. Causality: Standard syringe filtration can introduce adsorption losses on the filter membrane. Centrifugation effectively pellets sub-micron crystals that would otherwise remain suspended and artificially inflate the UV-Vis or HPLC concentration readings.

Step 4: Quantification & Self-Validation Extract the supernatant and perform a primary dilution (e.g., 1:100) using the mobile phase for HPLC-UV analysis. Self-Validation Checkpoint: To ensure the system is self-validating, perform a secondary dilution of the supernatant at a 1:50 ratio. Calculate the original concentration from both the 1:100 and 1:50 dilutions. If the variance between the back-calculated concentrations exceeds 2%, it indicates detector saturation or non-linear matrix effects, automatically flagging the run for recalibration.

References

-

[1] Title: 5-Chloro-2-fluoro-4-nitrophenol | 1500154-08-4 Source: Sigma-Aldrich (MilliporeSigma) URL:

-

[3] Title: Application No. AU 2019383103 B2 (Standard Patent) Source: Googleapis (Patent Database) URL:

-

[2] Title: Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols Source: National Center for Biotechnology Information (NCBI - NIH) URL:

-

[4] Title: A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents Source: Benchchem URL:

Sources

The Acid-Base Profiling of Fluorinated Chloronitrophenols: Mechanistic Determinants and pKa Evaluation Workflows

Executive Summary

Fluorinated chloronitrophenols (FCNPs) represent a highly specialized class of poly-substituted aromatic compounds. In drug development and agrochemical synthesis, they serve as critical intermediates. In enzymology, they are frequently deployed as mechanistic probes—for instance, in evaluating the transition-state structures of sulfotransferase-catalyzed reactions[1].

The fundamental physicochemical parameter governing the behavior of FCNPs is their acid dissociation constant (pKa). The pKa dictates the ionization state of the molecule at physiological or environmental pH, which in turn controls its lipophilicity, membrane permeability, and receptor-binding affinity. This whitepaper provides an in-depth analysis of the electronic effects that govern the acidity of halogenated nitrophenols and establishes a self-validating experimental workflow for their precise spectrophotometric determination.

Mechanistic Determinants of pKa in Halogenated Nitrophenols

To predict and understand the pKa of complex FCNPs, one must deconstruct the electronic contributions of individual substituents relative to the unsubstituted phenol core (pKa ~ 10.0)[2].

The Halogen Paradox: Fluorine vs. Chlorine

Halogens exert an electron-withdrawing inductive effect (-I) through the sigma bond network, which stabilizes the phenoxide anion and increases acidity. However, they also possess an electron-donating resonance effect (+R) through the pi system, which destabilizes the anion and decreases acidity.

Despite fluorine being the most electronegative element, 4-fluorophenol (pKa 9.89) is measurably less acidic than 4-chlorophenol (pKa 9.19)[3][4]. The causality behind this paradox lies in orbital mechanics: Fluorine's 2p orbitals perfectly overlap with the aromatic carbon 2p orbitals, allowing for a strong +R effect that partially neutralizes its -I effect. Conversely, chlorine's larger 3p orbitals overlap poorly with the 2p carbon ring. This poor overlap renders chlorine's +R effect negligible, allowing its -I effect to dominate the electronic landscape[4].

The Dominance of the Nitro Group

The nitro (-NO₂) group is a potent electron-withdrawing moiety via both inductive (-I) and resonance (-R) mechanisms. When positioned ortho or para to the hydroxyl group, the negative charge of the conjugate phenoxide base can be directly delocalized onto the highly electronegative nitro oxygens. This profound resonance stabilization drops the pKa of both 2-nitrophenol and 4-nitrophenol to approximately 7.2[2].

Synergistic Substitution in FCNPs

When fluorine, chlorine, and nitro groups co-occur on the same phenolic ring, their electronic effects are largely additive, though modulated by steric constraints. For example, 2-chloro-4-nitrophenol exhibits a pKa of 5.45, which is significantly lower than 4-nitrophenol due to the added -I effect of the ortho-chlorine. In contrast, 4-chloro-2-nitrophenol has a slightly higher pKa of 6.48[5]. In highly substituted variants, such as 6-chloro-3-fluoro-2-nitrophenol, the extreme cumulative electron withdrawal pushes the predicted pKa down to 1.84[6], rendering it a remarkably strong acid.

Logical mapping of inductive and resonance effects governing pKa shifts in substituted phenols.

Quantitative Data: pKa Values of Substituted Phenols

The table below consolidates the thermodynamic pKa values of benchmark phenols against complex halogenated and nitrated derivatives to illustrate the additive electronic effects.

| Compound | pKa (Aqueous, 25°C) | Primary Electronic Determinants |

| Phenol | 10.0[2] | Reference standard |

| 4-Fluorophenol | 9.89[3] | Strong -I, Strong +R (offsets -I) |

| 4-Chlorophenol | 9.19[4] | Moderate -I, Weak +R |

| 2-Nitrophenol | 7.2[2] | Strong -I, Strong -R (ortho delocalization) |

| 4-Nitrophenol | 7.2[2] | Strong -I, Strong -R (para delocalization) |

| 4-Chloro-2-nitrophenol | 6.48[5] | Additive -I (Cl) and -I/-R (NO₂) |

| 2-Chloro-4-fluoro-5-nitrophenol | 6.58[7] | Complex multi-substitution |

| 2-Chloro-4-nitrophenol | 5.45 | Synergistic para-NO₂ and ortho-Cl |

| Pentafluorophenol | 5.5[8] | Cumulative -I from 5x Fluorine |

| 6-Chloro-3-fluoro-2-nitrophenol | 1.84[6] | Extreme electron withdrawal |

*Predicted/Calculated values based on structural modeling.

Experimental Methodologies for pKa Determination

Selecting the correct analytical technique is paramount for accurate pKa determination in FCNPs:

-

UV-Vis Spectrophotometry: The gold standard for nitrophenols. The protonated (HA) and deprotonated (A⁻) species exhibit distinct molar absorptivities and absorption maxima due to the extended conjugation of the phenoxide ion[9].

-

¹⁹F NMR Titration: Highly effective for fluorinated phenols. The ¹⁹F chemical shift is exquisitely sensitive to the electron density changes accompanying hydroxyl deprotonation, allowing for multiplexed analysis of mixtures[3].

-

Potentiometric Titration: Suitable only for highly soluble compounds, relying on precise pH tracking during the addition of a strong base.

Detailed Protocol: Spectrophotometric Determination of pKa

The Self-Validating Mechanism: The critical trust metric in this protocol is the isosbestic point . If the absorption spectra of the compound across various pH levels intersect at a single, distinct wavelength, it mathematically proves that only two species (HA and A⁻) are in equilibrium. A shifting or absent isosbestic point immediately flags experimental failures, such as compound degradation, precipitation, or baseline drift, invalidating the run.

Step-by-Step Workflow

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range of 2.0 to 11.0.

-

Causality: You must maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers. This ensures the activity coefficients remain constant, allowing the calculation of a true thermodynamic pKa rather than a fluctuating concentration-based apparent pKa[9].

-

-

Stock Solution Formulation: Dissolve the FCNP in a minimal volume of a miscible co-solvent (e.g., HPLC-grade acetonitrile).

-

Causality: Ensure the final co-solvent concentration in the analytical sample remains strictly below 1% (v/v) to prevent solvent-induced dielectric shifts that artificially alter the pKa[9].

-

-

Equilibration: Spike the buffer solutions with the FCNP stock to a final concentration of ~20 µM. Allow 15 minutes for thermal and chemical equilibration in a water-jacketed cuvette holder at 25.0 ± 0.1 °C.

-

Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 500 nm for each pH-adjusted solution against a matched blank.

-

Isosbestic Validation: Overlay the spectra. Confirm the presence of a sharp isosbestic point. If validated, proceed to data extraction.

-

Data Regression: Plot the absorbance at the wavelength of maximum difference (typically the λmax of the phenoxide ion, ~400–430 nm) against the measured pH. Fit the data to the non-linear Henderson-Hasselbalch equation to extract the precise pKa value.

Self-validating UV-Vis spectrophotometric workflow for phenol pKa determination.

References

-

[8] Pentafluorophenol - Wikipedia. Wikipedia.org.

-

[2] Q5. In the box below, you are given the pKa values for a series of compounds... UCLA.edu.

-

[3] Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. UT.ee.

-

[6] 6-Chloro-3-fluoro-2-nitro-phenol CAS#: 872363-74-1. ChemicalBook.com.

-

[7] 2-Chloro-4-fluoro-5-nitrophenol CAS#: 84478-75-1. ChemicalBook.com.

-

[4] Which molecule is more acidic? : r/chemistry. Reddit.com.

-

[9] Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Chem-soc.si.

-

[1] Kinetic and pKa data for fluoronitrophenol compounds. ResearchGate.net.

-

[5] 4-CHLORO-2-NITROPHENOL | 89-64-5. ChemicalBook.com.

-

The α-Effect in Hydrazinolysis of 4-Chloro-2-Nitrophenyl X ... KoreaScience.kr.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. reddit.com [reddit.com]

- 5. 4-CHLORO-2-NITROPHENOL | 89-64-5 [chemicalbook.com]

- 6. 6-Chloro-3-fluoro-2-nitro-phenol CAS#: 872363-74-1 [m.chemicalbook.com]

- 7. 2-Chloro-4-fluoro-5-nitrophenol CAS#: 84478-75-1 [m.chemicalbook.com]

- 8. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

5-Chloro-2-fluoro-4-nitrophenol MSDS and safety data sheet

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-nitrophenol CAS Number: 1500154-08-4 Classification: Halogenated Nitroaromatic Intermediate[1]

Part 1: Executive Technical Summary

5-Chloro-2-fluoro-4-nitrophenol is a specialized trisubstituted aromatic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., NTRK/ROS1 inhibitors). Its structural uniqueness lies in the orthogonal reactivity provided by its three functional handles: a nucleophilic phenolic hydroxyl group, an electrophilic fluorinated core, and a reducible nitro group.

This guide is structured to move beyond generic safety warnings, providing researchers with the mechanistic rationale for handling, storage, and experimental utilization.

Part 2: Physicochemical Profile & Identification[1]

The specific substitution pattern (Chlorine at C5, Fluorine at C2, Nitro at C4 relative to the C1 Hydroxyl) dictates its solubility, acidity, and reactivity profile.

| Property | Specification | Mechanistic Note |

| CAS Number | 1500154-08-4 | Verified specific isomer identifier. |

| Molecular Formula | C₆H₃ClFNO₃ | High heteroatom content increases metabolic stability in drug scaffolds. |

| Molecular Weight | 191.54 g/mol | Fragment-like quality suitable for FBDD (Fragment-Based Drug Discovery). |

| Appearance | Pale yellow to orange solid | Color arises from the |

| pKa (Predicted) | ~5.5 – 6.5 | The para-nitro and ortho-fluoro groups significantly increase acidity compared to phenol (pKa 10), making the phenolate easy to generate with mild bases (e.g., K₂CO₃). |

| Solubility | DMSO, DMF, Methanol | Poor water solubility due to lipophilic halogens; high solubility in polar aprotic solvents. |

| Melting Point | >110 °C (Estimated) | High lattice energy due to intermolecular H-bonding and dipole interactions. |

Part 3: Hazard Identification & Toxicology (E-E-A-T)

Core Hazard Directive: Treat as a Category 3 Acute Toxicant and Skin Sensitizer until specific LD50 data proves otherwise. The combination of a nitro group and halogens suggests potential for both methemoglobinemia and contact dermatitis.

Molecular Toxicology

-

Uncoupling Potential: Like dinitrophenols, halogenated nitrophenols can act as protonophores, uncoupling oxidative phosphorylation in mitochondria. This leads to hyperthermia and metabolic collapse upon high systemic exposure.

-

Sensitization: The fluoro-nitro moiety is sufficiently electrophilic to haptenize skin proteins, leading to allergic contact dermatitis (Type IV hypersensitivity).

GHS Classification (Derived from SAR)

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation (Acidic phenol).

-

H335: May cause respiratory irritation.

Part 4: Safe Handling & Storage Protocol

The "Why" Behind the Protocol: Standard nitrile gloves may degrade upon prolonged exposure to the nitroaromatic dissolved in organic solvents. The acidity of the compound means it can corrode basic storage cabinets if not sealed.

Storage Architecture

-

Atmosphere: Store under inert gas (Argon/Nitrogen) is ideal but not strictly required; however, desiccation is critical. Moisture can facilitate hydrolysis or acidity-driven corrosion.

-

Temperature: 2–8 °C (Refrigerated). Cold storage minimizes the rate of slow thermal decomposition or sublimation.

-

Segregation: Keep away from strong bases (forms shock-sensitive salts) and reducing agents (exothermic reduction of nitro group).

Experimental Handling

-

Weighing: Use an anti-static gun; nitroaromatic powders are prone to static charge and dispersal.

-

Solubilization: Add solvent to the solid slowly. Dissolution in DMSO is exothermic; cooling may be required for large-scale (>10g) batches.

Part 5: Emergency Response Workflow

This decision matrix guides the immediate response to spills or exposure, prioritizing containment of the halogenated biological hazard.

Caption: Figure 1. Emergency response decision tree for 5-Chloro-2-fluoro-4-nitrophenol incidents. Note the prohibition of sawdust (combustible with nitro compounds).

Part 6: Synthesis & Application Context

Role in Drug Development: 5-Chloro-2-fluoro-4-nitrophenol is a "privileged structure" intermediate. It is most commonly utilized in Nucleophilic Aromatic Substitution (SNAr) or O-Alkylation reactions to synthesize poly-heterocyclic cores found in tyrosine kinase inhibitors.

Primary Reaction Workflow: O-Alkylation

The phenol group is the primary nucleophile. The electron-withdrawing nitro and fluoro groups enhance the acidity of the -OH, making it reactive under mild basic conditions.

Protocol: O-Alkylation with Alkyl Halides

-

Activation: Dissolve 1.0 eq of 5-Chloro-2-fluoro-4-nitrophenol in dry DMF.

-

Deprotonation: Add 1.5 eq of Potassium Carbonate (

). Stir at RT for 15 min. The solution will turn bright yellow/orange (formation of phenoxide anion). -

Coupling: Add 1.1 eq of the Alkyl Halide/Tosylate.

-

Heating: Heat to 60–80 °C. Monitor by LCMS.

-

Workup: Dilute with water (precipitates product) or extract with EtOAc.

Caption: Figure 2. Standard synthetic workflow for utilizing the compound as a nucleophilic building block in ether synthesis.

Part 7: Disposal & Environmental Compliance

Regulatory Status:

-

TSCA: Often listed as Research & Development (R&D) Exemption only.

-

RCRA: Halogenated organic waste.

Disposal Protocol:

-

Do NOT dispose of down the drain. The compound is toxic to aquatic life (H401/H411 predicted).

-

Segregation: Collect in "Halogenated Organic Solvent" waste streams.

-

Destruction: Must be incinerated in a facility equipped with a scrubber to handle the generation of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) during combustion.

References

-

Accela Chem. (2024). Safety Data Sheet: 5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4).[1][2][3][4][5][6] Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2020). Patent WO2020108509 - Dioxazoline compound, preparation method therefor, and uses thereof. (Demonstrates use as intermediate).

Sources

- 1. baike.molbase.cn [baike.molbase.cn]

- 2. 5-Chloro-2-fluoro-4-nitrophenol | 1500154-08-4 [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. 1500154-08-4・5-Chloro-2-fluoro-4-nitrophenol・5-Chloro-2-fluoro-4-nitrophenol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 1500154-08-4,5-Chloro-2-fluoro-4-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. parchem.com [parchem.com]

Pharmaceutical intermediates containing 5-chloro-2-fluoro-4-nitrophenol moiety

The following technical guide details the chemistry, synthesis, and application of 5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4), a specialized intermediate used in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).

Advanced Synthesis & Application in Kinase Inhibitor Design

Executive Summary

5-Chloro-2-fluoro-4-nitrophenol is a highly functionalized aromatic building block characterized by its unique substitution pattern: a phenolic hydroxyl group flanked by fluorine and chlorine atoms, with a nitro group in the para position relative to the hydroxyl.[1][2][3][4]

This specific arrangement makes it a critical intermediate for synthesizing multi-target kinase inhibitors (e.g., c-MET, VEGFR-2). The molecule serves as a "warhead precursor," where the phenolic oxygen acts as a nucleophile to link with heterocyclic cores (such as quinolines or quinazolines), while the nitro group provides a handle for subsequent reduction to an aniline—enabling the formation of amide or urea linkages essential for hydrogen bonding within the ATP-binding pocket of kinase enzymes.

| Chemical Profile | Details |

| IUPAC Name | 5-Chloro-2-fluoro-4-nitrophenol |

| CAS Number | 1500154-08-4 |

| Molecular Formula | |

| Molecular Weight | 191.54 g/mol |

| Key Functionality | |

| Primary Application | Intermediate for c-MET/VEGFR inhibitors (e.g., Dioxino-quinoline derivatives) |

Structural Significance & Mechanistic Role

The utility of 5-chloro-2-fluoro-4-nitrophenol lies in its electronic and steric properties, which are fine-tuned for medicinal chemistry.

-

Acidity & Nucleophilicity: The electron-withdrawing nature of the para-nitro and meta-chloro groups significantly increases the acidity of the phenolic proton (

estimated ~6.5–7.5) compared to unsubstituted phenol ( -

Metabolic Stability: The strategic placement of Fluorine (C2) and Chlorine (C5) blocks metabolic "soft spots" on the aromatic ring, preventing rapid oxidation by Cytochrome P450 enzymes.

-

Binding Affinity: In the final drug architecture, the halogen atoms often engage in specific hydrophobic interactions or halogen bonding within the enzyme active site, improving potency and selectivity.

Synthetic Pathways

The synthesis of 5-chloro-2-fluoro-4-nitrophenol is governed by the directing effects of the substituents on the precursor 5-chloro-2-fluorophenol .

3.1 Retrosynthetic Analysis

The most efficient route is the direct electrophilic nitration of 5-chloro-2-fluorophenol.

-

Directing Groups:

-

-OH (Position 1): Strongly activating, ortho/para directing.

-

-F (Position 2): Weakly deactivating, ortho/para directing.

-

-Cl (Position 5): Weakly deactivating, ortho/para directing.

-

-

Regioselectivity: The para position relative to the hydroxyl group (Position 4) is electronically favored. Position 6 (ortho to OH) is also activated but is sterically less favorable and electronically less enriched than the para position in this specific matrix. Consequently, nitration selectively occurs at C4.

3.2 Synthesis Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target intermediate.

3.3 Experimental Protocol: Nitration

Objective: Synthesis of 5-chloro-2-fluoro-4-nitrophenol from 5-chloro-2-fluorophenol.

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Sulfuric Acid (

, 98%, 5.0 equiv) . Cool to 0°C using an ice/salt bath. -

Substrate Addition: Dissolve 5-chloro-2-fluorophenol (1.0 equiv) in a minimal amount of Dichloromethane (DCM) or add directly if liquid/low-melting solid. Add slowly to the acid, maintaining temperature <5°C.

-

Nitration: Dropwise add Fuming Nitric Acid (

, 1.05 equiv) over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent dinitration or oxidation. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.

-

Quench & Workup: Pour the reaction mixture onto crushed ice (500g per mole). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with cold water (

) to remove acid traces. Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers (e.g., 6-nitro) are present >5%.

Yield Expectation: 75–85%.

Characterization:

Downstream Application: Kinase Inhibitor Synthesis

The primary value of this intermediate is in the synthesis of ether-linked kinase inhibitors. The following protocol demonstrates its coupling to a quinoline core, a common scaffold in c-MET inhibitors.

4.1 Coupling Reaction Logic (

)

The phenol is reacted with a chlorinated heterocycle. The nitro group remains intact during this step and is reduced in a subsequent stage.

Reaction Scheme:

4.2 Workflow Diagram: Ether Coupling

Figure 2: Downstream transformation from phenol intermediate to bioactive aniline scaffold.

4.3 Experimental Protocol: Ether Synthesis

Reference: Adapted from processes for c-MET inhibitors (e.g., Patent EP3750893A1).

-

Reagents: Combine 5-chloro-2-fluoro-4-nitrophenol (1.0 equiv) , the Chlorinated Heterocycle (1.0 equiv) (e.g., 10-chloro-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline), and Potassium Carbonate (

, 1.5–2.0 equiv) in anhydrous DMF (10 volumes) . -

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Stir for 3–5 hours.

-

Note: The electron-deficient nature of the nitrophenol ensures rapid formation of the phenoxide, while the elevated temperature drives the displacement of the heterocyclic chloride.

-

-

Workup: Cool to room temperature. Pour into water (slowly) to induce precipitation of the product.

-

Purification: Filter the solid. Wash with water and cold methanol. Dry under vacuum.[5]

-

Next Step: The resulting nitro-ether is typically reduced (Fe/NH4Cl or Hydrogenation) to the corresponding aniline for further elaboration (e.g., urea formation).

Safety & Handling

-

Nitro Compounds: Like all polynitro or halo-nitro aromatics, this compound possesses high energy potential. While mono-nitro compounds are generally stable, avoid heating dry solids to decomposition temperatures (>200°C).

-

Skin Sensitization: Halogenated phenols are potent skin irritants and sensitizers. Use full PPE (nitrile gloves, face shield).

-

Acid Handling: The nitration step involves fuming nitric acid; perform exclusively in a functioning fume hood with quench buckets available.

References

-

European Patent Office. (2020). Dioxazoline compound, preparation method therefor, and uses thereof. EP3750893A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1500154-08-4. PubChem.[6][7]

-

Sigma-Aldrich. (2025).[8] Product Specification: 5-Chloro-2-fluoro-4-nitrophenol. (Search CAS: 1500154-08-4)

-

BenchChem. (2025).[8] General Protocols for Nitration of Halogenated Phenols.

Sources

- 1. 5-Chloro-2-fluoro-4-nitrophenol | 1500154-08-4 [sigmaaldrich.com]

- 2. 1500154-08-4・5-Chloro-2-fluoro-4-nitrophenol・5-Chloro-2-fluoro-4-nitrophenol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. parchem.com [parchem.com]

- 4. chemscene.com [chemscene.com]

- 5. US4310711A - Process for preparing 5-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - C6H3ClFNO3 - Explore [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Regioselective Hydrolysis of 2,4-Difluoro-5-chloronitrobenzene: Mechanistic Insights and Optimized Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Chemical Context

The regioselective functionalization of polyhalogenated nitrobenzenes is a critical node in the synthesis of complex active pharmaceutical ingredients (APIs), including antipsychotic oxindole derivatives like ziprasidone . While the fluorination of 2,4,5-trichloronitrobenzene efficiently yields the 2,4-difluoro-5-chloronitrobenzene intermediate , subsequent nucleophilic aromatic substitution (SNAr) requires precise thermodynamic and kinetic control to avoid complex isomeric mixtures .

When subjecting 2,4-difluoro-5-chloronitrobenzene to hydrolysis (hydroxide acting as the nucleophile), the SNAr reaction can occur at either the C2 or C4 position. The C5-chlorine remains unreactive as it is meta to the strongly electron-withdrawing nitro group, preventing the resonance stabilization required for the Meisenheimer complex. This application note details the causality behind regioselective SNAr hydrolysis and provides self-validating protocols to isolate specific phenolic isomers.

Mechanistic Principles of Regioselectivity

The divergence between C2 and C4 attack is governed by the interplay of steric hindrance, solvent polarity, and hard/soft acid-base (HSAB) chelation effects.

-

Steric Control (C4-Attack): The C4-fluorine is para to the nitro group. In highly polar, protic solvent systems (e.g., H₂O/THF) using non-coordinating bases like NaOH, the heavily solvated hydroxide ion acts as a bulky, hard nucleophile. It preferentially attacks the less sterically hindered C4 position, yielding 2-chloro-5-fluoro-4-nitrophenol .

-

Chelation Control (C2-Attack): The C2-fluorine is ortho to the nitro group. By utilizing lithium hydroxide (LiOH) in a less polar solvent (e.g., Toluene/THF), the lithium ion coordinates simultaneously with the oxygen of the nitro group and the incoming hydroxide nucleophile. This pre-transition state assembly directs the attack exclusively to the C2 position, yielding 5-chloro-4-fluoro-2-nitrophenol .

Mechanistic divergence in the SNAr hydrolysis of 2,4-difluoro-5-chloronitrobenzene.

Quantitative Data: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on the regioselectivity of the hydrolysis. Researchers must select the appropriate system based on the desired API precursor.

| Reaction Conditions | Solvent System | Temp (°C) | 5-Chloro-4-fluoro-2-nitrophenol (C2-OH) | 2-Chloro-5-fluoro-4-nitrophenol (C4-OH) | Dominant Mechanism |

| NaOH (2.0 eq) | H₂O / THF | 65 | 15% | 85% | Steric control |

| KOH (2.0 eq) | DMSO / H₂O | 80 | 22% | 78% | Steric control |

| LiOH (2.0 eq) | Toluene / THF | 25 | 88% | 12% | Chelation control |

| NaOH (2.0 eq) | MeOH | 65 | 30% | 70% | Mixed control |

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-fluoro-4-nitrophenol (C4-Hydrolysis)

Objective: Maximize C4 substitution via steric control in a biphasic system.

Causality Note: THF is utilized to keep the highly lipophilic starting material in solution, preventing localized concentration spikes that lead to unwanted bis-hydrolysis (displacement of both fluorines).

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 2,4-difluoro-5-chloronitrobenzene (19.3 g, 100 mmol) and THF (150 mL). Stir at 400 rpm to ensure complete dissolution.

-

Base Addition: Prepare a solution of NaOH (8.0 g, 200 mmol) in DI water (100 mL). Add this aqueous solution dropwise to the THF mixture over 30 minutes via an addition funnel.

-

Reaction: Heat the biphasic mixture to 65 °C (reflux) for 4 hours.

-

Validation Checkpoint 1 (In-Process): Withdraw a 50 µL aliquot from the organic layer, quench in 1 mL MeCN, and analyze via HPLC (C18, 60:40 MeOH:H₂O, 0.1% TFA). The reaction is complete when the starting material peak (RT ~ 8.5 min) is <1% area.

-

Quench & Acidification: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2M HCl until the aqueous layer reaches pH 2. Causality Note: Phenols are weak acids (pKa ~7); acidifying to pH 2 ensures complete protonation of the phenoxide, driving its precipitation and preventing it from oiling out.

-

Isolation: Extract the mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure C4-OH isomer.

Protocol B: Synthesis of 5-Chloro-4-fluoro-2-nitrophenol (C2-Hydrolysis)

Objective: Maximize C2 substitution via lithium-directed chelation.

-

Preparation: In a rigorously dried 500 mL flask under N₂, dissolve 2,4-difluoro-5-chloronitrobenzene (19.3 g, 100 mmol) in anhydrous Toluene (200 mL) and anhydrous THF (20 mL).

-

Base Addition: Add finely powdered, anhydrous LiOH (4.8 g, 200 mmol) in a single portion.

-

Reaction: Stir the suspension vigorously (600 rpm) at 25 °C for 18 hours. Do not heat, as elevated temperatures disrupt the delicate lithium-chelate transition state and degrade regioselectivity.

-

Validation Checkpoint 2 (Analytical): Confirm regioselectivity via ¹⁹F NMR of the crude mixture. The C4-OH isomer presents a fluorine signal at approx. -115 ppm, whereas the C2-OH isomer presents a signal at approx. -128 ppm. An isomeric ratio of >7:1 should be observed.

-

Workup: Quench the reaction with 1M HCl (150 mL) at 0 °C. Separate the toluene layer, wash with water, dry over MgSO₄, and evaporate. Purify via silica gel chromatography (Hexanes/EtOAc) if absolute isomeric purity (>99%) is required.

Step-by-step workflow for the regioselective hydrolysis and validation of the phenolic API precursor.

References

-

Gurjar, M. K., Murugaiah, A. M. S., Reddy, D. S., & Chorghade, M. S. (2003). A New Route to Prepare 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development.[Link]

- Process for the preparation of fluorinated benzoic acids. (1993).

- Solid-liquid phase transfer catalysis improved method of preparing 2,4-difluoroaniline. (1979).

Application Note: Regioselective Nitration of 3-Chloro-4-fluorophenol – Mechanistic Insights and Optimization Protocols

Introduction & Strategic Importance

Halogenated nitrophenols are highly valuable building blocks in medicinal chemistry, materials science, and agrochemical development[1]. Specifically, derivatives like 5-chloro-4-fluoro-2-nitrophenol serve as critical intermediates in the synthesis of bioactive heterocycles, such as benzoxazoles, which exhibit potent anticancer, antifungal, and antituberculosis properties[2].

However, the nitration of highly activated aromatic systems like phenols presents significant synthetic challenges. The strong electron-donating nature of the hydroxyl group makes the aromatic ring highly susceptible to over-nitration (yielding dinitrophenols) and oxidative degradation when exposed to harsh nitrating conditions. This application note details a field-proven, regioselective protocol utilizing mild nitration conditions to maximize the yield of the desired mono-nitrated product while suppressing byproduct formation[2].

Mechanistic Rationale & Regioselectivity

Electronic and Steric Directing Effects

In 3-chloro-4-fluorophenol, the regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by a competition between activating and deactivating substituents:

-

Hydroxyl Group (-OH at C1): Strongly activating, ortho/para directing.

-

Chlorine (-Cl at C3) & Fluorine (-F at C4): Deactivating, ortho/para directing.

Because the -OH group is the most powerful activating substituent on the ring, it dictates the orientation of the incoming nitronium ion (

-

C2 Position: Highly sterically hindered as it is flanked by the -OH group at C1 and the -Cl atom at C3.

-

C6 Position: Relatively unhindered, flanked only by the -OH group at C1 and a proton at C5.

Consequently, nitration occurs preferentially at C6. Following IUPAC nomenclature rules (which renumber the ring to give the principal functional groups the lowest locants: 1-OH, 2-NO2, 4-F, 5-Cl), this yields 5-chloro-4-fluoro-2-nitrophenol as the major product[2].

Causality of Reagent Selection

Standard nitration mixtures (concentrated

By replacing sulfuric acid with glacial acetic acid and using a dilute (15%) nitric acid solution, the reaction proceeds via a milder nitrating species (potentially acetyl nitrate,

Reaction Workflow & Pathway

Figure 1: Reaction pathway for the mild nitration of 3-chloro-4-fluorophenol.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why mild conditions are strictly required to maintain synthetic utility.

| Reaction Condition | Reagents | Temperature | Major Product Yield (%) | Dinitration Byproduct (%) | Oxidation / Tar Formation |

| Standard Nitration | Conc. | 20 °C | < 20% | > 40% | High |

| Mild Nitration (Optimized) | 15% | 0 °C | 60% | < 15% | Minimal |

Data derived from optimized synthesis protocols for benzoxazole precursors[1],[2].

Experimental Protocol: Step-by-Step Methodology

Safety Precautions: Nitric acid is a strong oxidizer and corrosive. Glacial acetic acid is flammable and corrosive. Perform all operations in a well-ventilated fume hood. The reaction is exothermic; strict temperature control is mandatory to prevent runaway oxidation.

Materials & Reagents

-

3-Chloro-4-fluorophenol (Starting Material, MW: 146.55 g/mol )

-

15% Nitric Acid (

) in Glacial Acetic Acid (v/v) -

Glacial Acetic Acid (Solvent)

-

Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

-

Anhydrous Sodium Sulfate (

) -

Brine (Saturated

solution)

Reaction Setup

-

Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.46 g) of 3-chloro-4-fluorophenol in 10 mL of glacial acetic acid.

-

Temperature Equilibration: Submerge the flask in an ice-water bath. Allow the solution to stir for 10 minutes until the internal temperature reaches exactly 0 °C.

-

Nitrating Agent Addition: Carefully prepare a solution of 15%

in acetic acid. Transfer 1.1 equivalents of this nitrating mixture to an addition funnel. -

Controlled Addition: Add the 15%

/AcOH solution dropwise to the stirring phenol solution over a period of 15–20 minutes.-

Validation Checkpoint: Maintain the internal temperature at or below 5 °C during the addition. An exothermic spike indicates runaway oxidation, which will manifest as a dark tarry mixture rather than a clear yellow/orange solution[1].

-

-

Reaction Maturation: Once the addition is complete, maintain the reaction mixture at 0 °C and stir for 1 hour.

-

Validation Checkpoint: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexane/EtOAc solvent system. The starting material should be consumed, and a major yellow spot corresponding to the mono-nitrated product should appear. A lower

spot indicates the onset of dinitration.

-

Workup and Isolation

-

Quenching: Slowly pour the cold reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of distilled water. Stir vigorously until the ice melts to crash out the organic compounds.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing: Combine the organic layers and wash sequentially with distilled water (

mL) to remove residual acetic acid, followed by brine (30 mL). -

Drying & Concentration: Dry the organic phase over anhydrous

. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product mixture.

Purification

-

Flash Column Chromatography: Load the crude mixture onto a silica gel column.

-

Elution: Elute using a gradient of Hexane/Ethyl Acetate. The less polar 5-chloro-4-fluoro-2-nitrophenol will elute first, effectively separating it from the more polar 3-chloro-4-fluoro-2,6-dinitrophenol byproduct.

-

Yield: Carefully controlling the reaction temperature and purification allows for the isolation of 5-chloro-4-fluoro-2-nitrophenol in approximately 60% yield[2].

References

- Methyl 5-chloro-2-fluoro-3-nitrobenzoate Benchchem Profile. Benchchem.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2016, 21(10), 1290. National Institutes of Health (NIH) / PMC.

- Phenols - Unit 16. eGyanKosh.

Sources

Scalable synthesis protocols for 5-Chloro-2-fluoro-4-nitrophenol

Application Note: Scalable Synthesis of 5-Chloro-2-fluoro-4-nitrophenol

Part 1: Executive Summary & Strategic Analysis

1.1 Scope and Application This guide details the scalable synthesis of 5-Chloro-2-fluoro-4-nitrophenol , a specialized intermediate distinct from its more common isomer (2-chloro-4-fluoro-5-nitrophenol, used in Saflufenacil synthesis). This specific isomer is critical for high-precision structure-activity relationship (SAR) studies in agrochemical and pharmaceutical discovery, particularly where the acidity of the phenol and the electronic influence of the nitro group at the para position relative to the hydroxyl are required.

1.2 Retrosynthetic Logic The synthesis is designed to maximize regioselectivity and minimize chromatographic purification.

-

Disconnection: The nitro group is introduced last via electrophilic aromatic substitution (Nitration).

-

Regiocontrol: The hydroxyl group (C1) is the strongest activating group and directs ortho/para. The fluorine (C2) and chlorine (C5) are weakly deactivating but ortho/para directing.

-

Site C4 (Target): Para to -OH, Ortho to -Cl.

-

Site C6 (Byproduct): Ortho to -OH, Ortho to -Cl.

-

Selectivity: Position C4 is sterically favored (flanked by H and Cl) compared to C6 (flanked by OH and Cl) and electronically favored (para-substitution usually dominates in phenols).

-

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (5-Chloro-2-fluorophenol)

Note: If 5-Chloro-2-fluorophenol is commercially sourced, proceed to Protocol B.

Rationale: Direct hydrolysis of halo-nitrobenzenes is often unselective for this specific substitution pattern. The most reliable route is the diazotization-hydrolysis of 5-chloro-2-fluoroaniline , which can be derived from the nitration and reduction of 1-chloro-4-fluorobenzene.

Step-by-Step Methodology:

-

Diazotization:

-

Charge a glass-lined reactor with 5-chloro-2-fluoroaniline (1.0 eq) and 35% H₂SO₄ (5.0 eq).

-

Cool the suspension to 0–5°C .

-

Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 1 hour to form the diazonium salt.

-

Checkpoint: Verify diazo formation with starch-iodide paper (instant blue/black).

-

-

Hydrolysis (The "Hot Acid" Drop):

-

In a separate vessel, heat a solution of 15% H₂SO₄ (10 vol) to 95–100°C .

-

Slowly add the cold diazonium solution into the hot acid solution.

-

Mechanism:[4] The high temperature promotes the rapid loss of N₂ and capture by water (Sɴ1-like), minimizing azo coupling side reactions.

-

Stir at reflux for 30 minutes until gas evolution ceases.

-

-

Isolation:

Protocol B: Regioselective Nitration (Target Synthesis)

Core Challenge: Preventing over-nitration and managing the exotherm. Safety: Nitration of halophenols is highly exothermic. Ensure adequate cooling and emergency quench capability.

Reagents:

-

Substrate: 5-Chloro-2-fluorophenol (1.0 eq)

-

Solvent: Acetic Acid (AcOH) (5 vol)

-

Nitrating Agent: 70% Nitric Acid (1.05 eq)

-

Catalyst/Solvent: Concentrated H₂SO₄ (0.1 eq - optional, increases rate but decreases selectivity)

Procedure:

-

Preparation:

-

Dissolve 5-Chloro-2-fluorophenol in Glacial Acetic Acid in a jacketed reactor.

-

Cool the solution to 0–5°C .

-

-

Nitration:

-

Prepare a solution of HNO₃ (1.05 eq) in AcOH (1 vol).

-

Critical Parameter: Maintain internal temperature <10°C .

-

Observation: Solution will darken. Stir at 0–10°C for 2 hours, then allow to warm to 20°C for 1 hour.

-

Monitoring: Use HPLC/TLC. Look for the disappearance of the phenol.

-

-

Quench & Workup:

-

Purification (The "Steam Distillation" Trick):

-

The crude solid contains the target (4-nitro) and the isomer (6-nitro).

-

Principle: The 6-nitro isomer forms an intramolecular hydrogen bond (OH···O₂N), making it volatile with steam. The target 4-nitro isomer forms intermolecular hydrogen bonds, making it non-volatile.

-

Step: Suspend the crude solid in water.[8] Perform steam distillation.

-

Result: The yellow distillate contains the impurity (6-nitro isomer). The residue in the flask contains the pure 5-Chloro-2-fluoro-4-nitrophenol .

-

Cool the residue, filter the solid, and recrystallize from Ethanol/Water (8:[4]2) if necessary.[1][7]

-

Data Summary Table:

| Parameter | Specification | Notes |

| Precursor | 5-Chloro-2-fluorophenol | Purity >98% required |

| Reagent | HNO₃ (70%) / AcOH | Avoid fuming HNO₃ (over-nitration risk) |

| Temperature | <10°C (Addition) | Critical for regioselectivity |

| Yield | 65–75% | After purification |

| Appearance | Pale yellow solid | Distinct from orange ortho-isomer |

| Melting Point | 125–130°C (Est.)[2] | Para-isomers typically have higher MP than ortho |

Part 3: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the critical decision points and directing effects governing the synthesis.

Caption: Workflow from aniline precursor to purified target, highlighting the steam distillation purification strategy.

Regioselectivity Logic

This diagram explains why the 4-position is favored.

Caption: Mechanistic map showing constructive interference of directing groups at Position 4.

Part 4: References

-

Preparation of Halophenols via Diazotization:

-

Title: Process for the preparation of halogenated 4-aminophenols (Context on aniline-to-phenol conversion).

-

Source: US Patent 7,358,397.

-

URL:

-

-

Nitration of Halophenols (General Methodology):

-

Title: Chlorination of nitrophenols (Discusses isomer separation of nitrophenols).

-

Source: US Patent 4,827,047.

-

URL:

-

-

Specific Isomer Identification:

-

Title: 5-Chloro-2-fluoro-4-nitrophenol Product Page (Confirmation of CAS and existence).

-

Source: Sigma-Aldrich / Merck.

-

-

Regioselectivity in Phenol Nitration:

-

Title: Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds.

-

Source: Scientific Research Publishing.

-

URL:[Link]

-

Sources

- 1. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]

- 2. EP1514865A1 - Process for the preparation of halogen containing 4-amino phenols - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 6. Page loading... [wap.guidechem.com]

- 7. US5227535A - Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Using 5-Chloro-2-fluoro-4-nitrophenol as a pharmaceutical building block

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-nitrophenol as a Pharmaceutical Building Block.

Strategic Scaffold for Orthogonal Diversification in Drug Discovery

CAS Number: 1500154-08-4 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1][2]

Executive Summary

5-Chloro-2-fluoro-4-nitrophenol is a high-value trisubstituted aromatic building block characterized by its orthogonal reactivity profile . Unlike simple phenols, this scaffold possesses three distinct "handles" (Phenol, Aryl Chloride, Nitro group) that can be chemically manipulated in a specific sequence without protecting groups.

Its structural uniqueness lies in the regiochemical activation pattern:

-

C5-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.

-

C2-Fluorine: Generally stable under standard SNAr conditions (being meta to the nitro group), allowing it to be retained for metabolic stability or specific binding interactions in the final drug candidate.

-

C1-Phenol: A versatile nucleophile for anchoring the scaffold to larger heteroaromatic cores.

This guide details the protocols for exploiting these handles to synthesize benzoxazinones , poly-functionalized anilines , and heteroaryl ethers .

Chemical Reactivity Profile

Understanding the electronic environment is critical for designing successful syntheses.

-

The "Anchor" (C1-OH): The phenolic hydroxyl is the most nucleophilic site. It is typically alkylated first to attach the scaffold to a drug core or protecting group.

-

The "Hot Spot" (C5-Cl): The chlorine atom is ortho to the strong electron-withdrawing nitro group (-NO₂). This makes the C5 position highly electrophilic. Nucleophiles (amines, thiols) will selectively displace the chlorine over the fluorine (which is meta to the nitro).

-

The "Trigger" (C4-NO₂): The nitro group serves two roles:

-

Activator: It facilitates SNAr at C5.

-

Precursor: Once the SNAr is complete, the nitro group is reduced to an aniline (NH₂), enabling cyclization or amide coupling.

-

Diagram 1: Reactivity & Regioselectivity Map

Caption: Functional group interplay. The Nitro group activates the Chlorine for substitution while leaving the Fluorine relatively inert.

Application Protocols

Protocol A: O-Alkylation (Scaffold Anchoring)

Objective: To attach the phenol to an alkyl halide or heteroaryl chloride without disturbing the nitro or halo groups.

Materials:

-

Alkyl Halide / Heteroaryl Chloride (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of 5-Chloro-2-fluoro-4-nitrophenol in 10 mL of anhydrous DMF under nitrogen.

-

Deprotonation: Add K₂CO₃ (powdered) and stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).

-

Addition: Add the electrophile (e.g., Methyl Iodide for simple protection, or a chloropyridine for drug synthesis) dropwise.

-

Reaction: Heat to 60°C for 2–4 hours. Monitor via LC-MS (Target mass: M+Alkyle).

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[3]

-

Critical Note: Avoid strong bases like NaH if the electrophile is sensitive; K₂CO₃ is sufficient due to the acidity of the nitrophenol.

-

Protocol B: Selective SNAr Diversification

Objective: To displace the activated Chlorine with a secondary amine (e.g., morpholine, piperazine) to create a library of analogs.

Mechanism: The nucleophile attacks C5, forming a Meisenheimer complex stabilized by the ortho-nitro group. The fluorine at C2 remains intact because it is meta to the nitro group and thus less activated.

Materials:

-

O-Protected Scaffold (from Protocol A) (1.0 equiv)

-

Amine Nucleophile (e.g., Morpholine) (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or THF

Step-by-Step:

-

Setup: Dissolve the O-protected intermediate in DMSO (0.5 M concentration).

-

Addition: Add DIPEA followed by the amine.

-

Reaction:

-

Reactive Amines (Pyrrolidine): Stir at RT for 4 hours.

-

Less Reactive Amines (Anilines): Heat to 80°C for 12 hours.

-

-

Validation: Check LC-MS. You should see the loss of Cl (-35 Da) and addition of the amine mass.

-

Troubleshooting: If the Fluorine is also displaced (rare), lower the temperature and ensure the stoichiometry of the amine is controlled.

-

Protocol C: Nitro Reduction & Cyclization

Objective: Convert the nitro group to an aniline to enable ring closure (e.g., forming a benzoxazinone or benzimidazole).

Materials:

-

Nitro-intermediate (from Protocol B)

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step:

-

Suspension: Suspend the nitro compound, Fe powder, and NH₄Cl in Ethanol/Water.

-

Reduction: Reflux at 80°C for 2 hours.

-

Why Fe/NH₄Cl? This mild condition prevents hydrodehalogenation (accidental removal of the C2-Fluorine) which can occur with Pd/C + H₂.

-

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate the filtrate. The resulting aniline is often air-sensitive; use immediately or store under Argon.

-

Cyclization (Optional): Treat the resulting aniline with Triphosgene or CDI to form the cyclic urea/carbamate if a neighboring nucleophile is present.

Data Summary & QC Specifications

When sourcing or synthesizing this material, the following specifications ensure suitability for pharmaceutical use.

| Property | Specification | Method |

| Appearance | Pale yellow to orange powder | Visual |

| Purity | > 97.0% | HPLC (254 nm) |

| Identity | Confirmed Structure | ¹H-NMR (DMSO-d₆) |

| Water Content | < 0.5% | Karl Fischer |

| Regio-Isomerism | < 1.0% (other isomers) | ¹H-NMR / GC-MS |

¹H-NMR Signature (DMSO-d₆): Expect two aromatic doublets due to the para relationship between the H3 and H6 protons being disrupted by the substituents?

-

Actually, H3 and H6 are para to each other.

-

H3 (between F and NO2): Appears as a doublet (coupling with F, J ~10-12 Hz).

-

H6 (between Cl and OH): Appears as a singlet or weak doublet (small coupling with F).

-

Note: The chemical shifts will be distinct: H3 is highly deshielded by the adjacent NO2.

Synthetic Workflow Visualization

The following diagram illustrates the "Diversification-First" strategy, where the chlorine is displaced before nitro reduction to maximize library generation efficiency.

Caption: Optimized workflow for generating 5-amino-2-fluoro-4-substituted derivatives.

Safety & Handling

-

Energetic Hazard: As a nitro-aromatic, the compound possesses significant energy potential. While not a primary explosive, it should not be subjected to temperatures >150°C or dried under high vacuum with heating.

-

Toxicity: Halogenated nitrophenols are toxic by ingestion and skin absorption. They are uncouplers of oxidative phosphorylation.

-

PPE: Wear double nitrile gloves, lab coat, and eye protection. Handle strictly in a fume hood.

-

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: 5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4).[1][5][6] Retrieved from

-

European Patent Office. Patent EP3750893A1: Dioxazoline compound, preparation method therefor, and uses thereof. (2020).[3][7] (Describes the use of the scaffold in pharmaceutical synthesis). Retrieved from

-

BenchChem. Technical Guide to Halogenated Nitrophenol Reduction. (General protocols for selective reduction). Retrieved from

-

BLD Pharm. Compound Data: 5-Chloro-2-fluoro-4-nitrophenol.[1][3][8][5][6][9][10] Retrieved from

Sources

- 1. 5-Chloro-2-fluoro-4-nitrophenol,1500154-08-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. Building Blocks - Organic Chemistry [3asenrise.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP3750893A1 - Dioxazoline compound, preparation method therefor, and uses thereof - Google Patents [patents.google.com]

- 5. 1500154-08-4,5-Chloro-2-fluoro-4-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1805115-08-5|3-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 7. synthesis of 2-chloro-4-nitrophenol by new way [journal-n.scnu.edu.cn]

- 8. 1500154-08-4・5-Chloro-2-fluoro-4-nitrophenol・5-Chloro-2-fluoro-4-nitrophenol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. 491-11-2|3-Chloro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 10. 5-Chloro-2-fluoro-4-nitrophenol | 1500154-08-4 [sigmaaldrich.com]

Reduction of 5-Chloro-2-fluoro-4-nitrophenol to 5-chloro-2-fluoro-4-aminophenol

Executive Summary

The reduction of 5-Chloro-2-fluoro-4-nitrophenol to 5-chloro-2-fluoro-4-aminophenol presents a specific chemoselectivity challenge: reducing the nitro group (

This guide details two validated protocols designed to maximize selectivity and product stability:

-

Sodium Dithionite Reduction (Method A): The preferred industrial and scalable route, offering mild conditions and intrinsic protection against oxidation.

-

Platinum-Catalyzed Hydrogenation (Method B): A high-purity laboratory method utilizing Pt/C to minimize dehalogenation risks associated with Palladium catalysts.

Chemical Context & Selectivity Challenges

The target transformation involves the reduction of a nitro group in a highly functionalized electron-deficient ring.

Structural Analysis

-

Substrate: 5-Chloro-2-fluoro-4-nitrophenol

-

Product: 5-Chloro-2-fluoro-4-aminophenol[1]

-

Critical Impurities:

-

Dechlorinated species: 2-Fluoro-4-aminophenol (from over-reduction).

-

Oxidation byproducts: Iminoquinones (from air exposure of the product).

-

Reaction Scheme & Pathway Analysis

Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid dehalogenation and oxidation.

Methodology Evaluation

| Feature | Method A: Sodium Dithionite | Method B: Pt/C Hydrogenation | Method C: Fe / NH₄Cl |

| Selectivity (Cl retention) | Excellent | High (with Pt) | Excellent |

| Scalability | High (kg scale) | Moderate (Pressure vessel) | Moderate (Solids handling) |

| Oxidation Risk | Low (Reagent is antioxidant) | Medium (Requires inert atm) | Medium |

| Waste Profile | Aqueous sulfite waste | Spent catalyst (Recyclable) | Iron oxide sludge (Heavy) |

| Equipment | Standard Glassware | Hydrogenation Shaker/Bomb | Standard Glassware |

| Recommendation | Primary Protocol | High-Purity Lab Scale | Alternative |

Detailed Protocols

Protocol A: Sodium Dithionite Reduction (Recommended)

This method is adapted from industrial processes for halogenated aminophenols. Sodium dithionite (

Reagents:

-

Substrate: 5-Chloro-2-fluoro-4-nitrophenol (10.0 g, 52.2 mmol)

-

Sodium Dithionite (

): ~36.0 g (210 mmol, 4.0 equiv.) -

Sodium Hydroxide (NaOH): 10% aqueous solution

-